2-Methyl-5-[3-(triazol-1-yl)piperidine-1-carbonyl]isoindole-1,3-dione
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Overview
Description
2-Methyl-5-[3-(triazol-1-yl)piperidine-1-carbonyl]isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindoline-1,3-diones. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[3-(triazol-1-yl)piperidine-1-carbonyl]isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . One common method involves the use of 2-iodobenzamides, triphenylphosphine (PPh3), iodine (I2), and formic acid (HCOOH) catalyzed by palladium acetate (Pd(OAc)2) and triethylamine in toluene at reflux conditions . The reaction yields can range from moderate to high, depending on the specific conditions and reagents used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can enhance the sustainability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-[3-(triazol-1-yl)piperidine-1-carbonyl]isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-Methyl-5-[3-(triazol-1-yl)piperidine-1-carbonyl]isoindole-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-5-[3-(triazol-1-yl)piperidine-1-carbonyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The triazole ring, for example, can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities, which are important in the treatment of neurodegenerative diseases . The compound’s ability to form hydrogen bonds and π-π interactions with biological macromolecules contributes to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
Triazole-Containing Compounds: Other triazole derivatives, such as 1,2,3-triazole analogues, exhibit similar bioactivities and are used in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its combination of an isoindoline-1,3-dione scaffold with a triazole ring and a piperidine moiety. This structural arrangement provides a versatile platform for chemical modifications and enhances its potential for diverse applications in research and industry .
Properties
IUPAC Name |
2-methyl-5-[3-(triazol-1-yl)piperidine-1-carbonyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-20-16(24)13-5-4-11(9-14(13)17(20)25)15(23)21-7-2-3-12(10-21)22-8-6-18-19-22/h4-6,8-9,12H,2-3,7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNARJLZUKGABA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)N3CCCC(C3)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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